molecular formula C2H4ClI B1360244 1-Chloro-2-iodoethane CAS No. 624-70-4

1-Chloro-2-iodoethane

Cat. No.: B1360244
CAS No.: 624-70-4
M. Wt: 190.41 g/mol
InChI Key: JTWWWQGSFTWWDL-UHFFFAOYSA-N
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Description

1-Chloro-2-iodoethane is an organohalogen compound with the molecular formula C₂H₄ClI. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

1-Chloro-2-iodoethane plays a significant role in biochemical reactions, particularly in iodination processes. It acts as a mild electrophile for iodination of metallated species, such as the conversion of ortho-lithiated benzyl ether to the corresponding ortho-iodide . This compound interacts with various enzymes and proteins, facilitating the transfer of iodine atoms to specific substrates. The nature of these interactions involves the formation of covalent bonds between the iodine atom of this compound and the target biomolecule, leading to the iodinated product.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electrophile in nucleophilic substitution reactions. It undergoes bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group . This results in the inversion of the stereochemical configuration at the carbon center. The compound’s ability to form covalent bonds with nucleophiles, such as proteins and nucleic acids, underlies its biochemical activity and effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and dark conditions, but it may degrade when exposed to light or reactive environments . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential alterations in gene expression and metabolic activity observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through dehalogenation reactions, where the chlorine and iodine atoms are removed, leading to the formation of simpler metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biochemical activity and effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

1-Chloro-2-iodoethane can be synthesized through several methods:

    Sodium Iodide Method: Sodium iodide is placed in a Soxhlet extraction tube and extracted from the vapor of a boiling mixture of 1,2-dichloroethane and acetone.

    Iodoethane and Chlorine Reaction: Another common method involves reacting iodoethane with chlorine gas.

Chemical Reactions Analysis

1-Chloro-2-iodoethane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium or potassium hydroxide for substitution reactions and UV light for photodissociation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-2-iodoethane can be compared with other similar compounds such as:

This compound is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in organic synthesis and research.

Properties

IUPAC Name

1-chloro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWWWQGSFTWWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211458
Record name 1,2-Chloroiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-70-4
Record name 1,2-Chloroiodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Chloroiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-iodoethane (stabilized with Copper chip)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the photodissociation dynamics of 1-chloro-2-iodoethane?

A: Understanding the photodissociation dynamics of molecules like this compound provides insights into the fundamental principles governing bond breaking and energy redistribution upon light absorption [, ]. This knowledge is crucial for various applications, including atmospheric chemistry, development of laser techniques, and understanding photochemical reactions.

Q2: How do the photodissociation dynamics of this compound differ from iodoethane, and what does this difference suggest about the molecular behavior?

A: Research using resonance Raman spectroscopy revealed that this compound exhibits more motion along non-C—I stretch modes during photodissociation compared to iodoethane []. This observation, supported by time-of-flight photofragment spectroscopy, suggests that the presence of the chlorine atom in this compound influences the energy distribution during the bond-breaking process, leading to a higher degree of internal excitation in the photoproducts [].

Q3: What are the common applications of this compound in synthetic chemistry?

A: this compound serves as a versatile reagent in organic synthesis []. Its primary applications include:

  • Iodinating agent: It reacts with organometallic compounds [] and carbanions [] to introduce iodine atoms into the molecular structure.
  • Alkylating agent: It can be used to introduce an ethyl group with a chlorine substituent into target molecules [].

Q4: What spectroscopic techniques have been used to characterize this compound, and what information do they provide?

A4:

  • Resonance Raman Spectroscopy: This technique was employed to investigate the short-time photodissociation dynamics of this compound in solution [, ]. It provides insights into the vibrational modes involved in the molecule's excited state and how energy is redistributed during bond breaking.
  • NMR Spectroscopy: This technique is used for routine analysis of this compound purity [], providing information about its structure and the chemical environment of its constituent atoms.
  • Vibrational Spectroscopy: This broader category, which likely encompasses infrared spectroscopy, has been used to study the vibrational modes and assign them to specific molecular motions within this compound [].

Q5: Are there any known safety concerns associated with handling this compound?

A: Yes, this compound is identified as a dialkylating agent, indicating potential hazards []. Specific precautions include:

  • Inhalation: Avoid breathing in the vapor due to potential respiratory irritation or toxicity [].
  • Skin Contact: Prevent contact with skin as it can cause irritation or other adverse reactions [].
  • Storage: Store the compound in a dark, cool environment due to its light sensitivity [].

Q6: What resources or infrastructure are important for advancing research on compounds like this compound?

A6: Continued research on this compound and similar compounds benefits from:

  • Spectroscopic facilities: Access to advanced spectroscopic techniques like resonance Raman and time-resolved spectroscopy is essential for understanding reaction dynamics [, ].
  • Computational resources: Molecular modeling and simulation studies require significant computational power to investigate reaction pathways and energy landscapes [].
  • Chemical synthesis and analysis laboratories: Well-equipped labs are crucial for preparing, purifying, and characterizing this compound and its derivatives [].

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